2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOFPNZWCMEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde involves the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines. This method shows good functional group compatibility and a wide substrate scope, yielding the desired product in moderate to excellent yields . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, potassium iodide, and various transition metal catalysts. Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aminohalogenation-oxidation reactions yield 2-fluoroalkyl imidazole-5-carbaldehydes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde, have shown significant antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit potent activity against various pathogens. For instance, derivatives synthesized from benzimidazole have demonstrated effective antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values indicating their efficacy compared to standard antibiotics .
| Compound | Activity Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 50-100 | |
| Benzimidazole Derivative A | Antifungal | 12.5 | |
| Benzimidazole Derivative B | Antibacterial | 25 |
FLT3 Inhibition
Recent studies have identified the potential of benzimidazole derivatives as FLT3 inhibitors, which are crucial in treating certain leukemias. The design of these compounds involves modifications that enhance their binding affinity to the FLT3 receptor, showcasing the versatility of the benzimidazole scaffold in drug development .
Agrochemicals
Pesticidal Properties
The incorporation of trifluoromethyl groups in organic compounds has been linked to increased bioactivity in agrochemicals. Research has shown that derivatives of benzimidazole can act as effective fungicides and herbicides. The trifluoromethyl group enhances the lipophilicity of the compound, improving its penetration into plant tissues and increasing its efficacy against fungal pathogens .
Material Science
Fluorescent Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to act as a fluorophore opens avenues for its use in sensors and imaging techniques .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This study highlights the importance of structural modifications in optimizing biological activity .
Case Study 2: FLT3 Inhibitors Development
In a rational design study, several benzimidazole-based compounds were synthesized and tested for their FLT3 inhibitory activity. The presence of the trifluoromethyl group was found to significantly increase binding affinity and potency against FLT3, demonstrating the compound's potential in cancer therapy .
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl substituent plays a crucial role in modulating these interactions, enhancing the compound's efficacy in biochemical assays. This compound has shown promise as a building block in the synthesis of pharmaceuticals targeting protein tyrosine phosphatases, which are key regulators in various signaling pathways involved in cancer and other diseases .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Activity : Preliminary studies suggest that derivatives of benzimidazole compounds, including this one, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .
- Antimicrobial Activity : There are indications that related benzimidazole derivatives possess antimicrobial properties. For example, some synthesized compounds have demonstrated high activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, studies on similar benzimidazole derivatives have indicated their role as FLT3 inhibitors, which are important in the treatment of certain leukemias .
Case Studies
Several studies highlight the biological activity of related compounds:
- FLT3 Inhibition : A study reported on a series of benzimidazole derivatives that exhibited potent inhibition against FLT3 with IC50 values as low as 0.154 µM. These compounds were designed based on structural similarities to this compound, showcasing the potential for developing targeted therapies for leukemia .
- Anticancer Properties : Another investigation into benzimidazole derivatives revealed significant cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The study found that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : A recent study focused on benzimidazole derivatives demonstrated effective antimicrobial activity against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds showed MIC values below 1 µg/mL, highlighting their potential for clinical applications in treating resistant infections .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | FLT3 | 0.154 | Inhibition |
| Benzimidazole Derivative A | MDA-MB-231 | 0.181 | Antiproliferative |
| Benzimidazole Derivative B | U-937 | 0.154 | Antiproliferative |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | <1 | Antimicrobial |
| Indolylbenzo[d]imidazoles | Candida albicans | <3.9 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde, and how do they influence experimental design?
- Answer : Critical properties include:
- Melting Point : 284–285°C (predicted) .
- Density : 1.630 ± 0.06 g/cm³ .
- Acidity (pKa) : 3.62 ± 0.30 .
These parameters guide solvent selection (e.g., high-boiling solvents for reactions above 200°C) and stability assessments under acidic/basic conditions. For solubility, log S = −2.6 suggests limited aqueous solubility, necessitating polar aprotic solvents like DMF or DMSO .
Q. What synthetic routes are reported for this compound, and how do reaction conditions impact yield?
- Answer : Two primary methods:
- Oxidative Methods : Mn(IV) oxide in dichloromethane (2 hours, 85% yield) .
- Catalyzed Synthesis : Ru complexes (e.g., Ru(bpp)(pydic)) with hydroperoxides at 50°C (5.5 hours, 70% yield) .
Key variables include catalyst choice (metal vs. organocatalysts) and solvent polarity. Impurities like unreacted aldehydes require silica gel chromatography (ethyl acetate/petroleum ether gradients) .
Q. How is this compound characterized post-synthesis?
- Answer : Standard protocols involve:
- NMR : and NMR to confirm aldehyde (δ ~10 ppm) and trifluoromethyl groups (δ ~110–120 ppm in -NMR) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) and retention times (e.g., ~2.6 minutes) for purity >98% .
- Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., ±0.02% tolerance) .
Advanced Research Questions
Q. How can computational methods optimize its biological activity?
- Answer :
- Molecular Docking : Screen against targets like EGFR (PDB: 1M17) to predict binding modes. Substituent effects (e.g., trifluoromethyl vs. methyl) alter hydrophobic interactions .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., GI absorption: High) and toxicity (e.g., PAINS alerts for false positives) .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Common issues and solutions:
- Solubility Bias : Discrepancies in IC50 values (e.g., DMSO vs. saline) require normalization to vehicle controls .
- Metabolic Interference : Use hepatic microsomal assays to identify metabolites that may mask activity .
- Structural Analogues : Compare with derivatives (e.g., 2-phenyl-1H-benzimidazole) to isolate trifluoromethyl contributions .
Q. How do substituents at the benzimidazole core affect pharmacological properties?
- Answer :
- Electron-Withdrawing Groups (e.g., -CF3) : Enhance metabolic stability (log P = 2.1) but reduce solubility .
- Polar Groups (e.g., -CHO) : Improve target binding via hydrogen bonds but increase reactivity (e.g., Schiff base formation) .
- Heterocyclic Modifications : Replacing benzimidazole with oxazole decreases cytotoxicity (e.g., IC50 shift from 1.2 μM to >50 μM) .
Methodological Challenges and Solutions
Q. How to mitigate low yields in multi-step syntheses?
- Answer :
- Intermediate Trapping : Use quenching agents (e.g., NaHCO3) to stabilize reactive intermediates like iminium ions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) for steps prone to decomposition .
Q. What analytical techniques validate target engagement in cellular assays?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
